molecular formula C14H13NO2 B1348284 7-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid CAS No. 351357-11-4

7-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid

Cat. No.: B1348284
CAS No.: 351357-11-4
M. Wt: 227.26 g/mol
InChI Key: HGRJPRALNIGYKS-UHFFFAOYSA-N
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Description

7-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid is a chemical compound with the molecular formula C14H13NO2 and a molecular weight of 227.26 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid can be achieved through several methods. One common approach involves the use of substituted o-amino acetophenone derivatives and enolisable ketones with molecular iodine as a catalyst in ethanol . Another method utilizes nano ZnO as a catalyst under solvent-free conditions, providing a regiospecific synthesis . These methods are advantageous as they avoid the use of hazardous acids or bases and harsh reaction conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with optimizations for yield and purity. The use of environmentally benign catalysts and solvent-free conditions is preferred to minimize environmental impact and enhance safety.

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be catalyzed by agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, often facilitated by catalysts like palladium or copper.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Palladium-catalyzed cross-coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional functional groups, while reduction can produce more saturated compounds.

Scientific Research Applications

7-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid involves its interaction with molecular targets such as enzymes. For instance, its increased inhibitory potency against acetylcholinesterase is believed to be derived from the simultaneous binding of the compound to the active and peripheral anionic sites of the enzyme . This dual binding enhances its effectiveness as an inhibitor.

Comparison with Similar Compounds

  • 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid
  • 7-Methyl-1H-cyclopenta[b]quinoline-9-carboxylic acid

Comparison: Compared to similar compounds, 7-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity

Properties

IUPAC Name

7-methyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-8-5-6-12-10(7-8)13(14(16)17)9-3-2-4-11(9)15-12/h5-7H,2-4H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGRJPRALNIGYKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C3CCCC3=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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